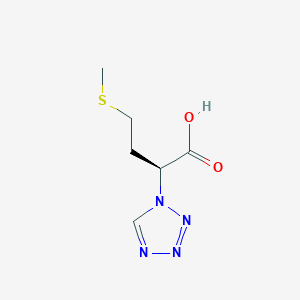
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H10N4O2S . It has an average mass of 202.234 Da and a monoisotopic mass of 202.052444 Da . The molecule contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .
Synthesis Analysis
Nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of the neurotropic drugs phenibut, tolibut, and baclofen, were synthesized by a three-component reaction of the R-isomers of the corresponding amino acids, triethyl orthoformate, and sodium azide . The key stage of the synthesis is the asymmetric addition of diethyl malonate to nitroalkenes, catalyzed by a Ni (II) complex of (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine .Molecular Structure Analysis
The tetrazole motif in this compound is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Tetrazoles have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .Chemical Reactions Analysis
Tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity . Because of the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.12 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 139 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Bioefficacy of Methionine Sources
A study examines the relative bioefficacy of methionine sources, including 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), focusing on their chemical, metabolic, nutritional, and statistical aspects. It highlights the differences in absorption, enzymatic conversion to L-Met, and utilization by animals, emphasizing the importance of understanding these processes for effective use in animal feeds (Vázquez-Añón et al., 2017).
Sorption of Herbicides to Soil
Research on the sorption of phenoxy herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid, to soil, organic matter, and minerals provides insights into the environmental fate of these compounds. This review compiles data on soil-water distribution coefficients and explores how sorption can be influenced by soil properties, offering a basis for understanding the environmental behavior of related compounds (Werner et al., 2012).
Tetrazole Moiety in Medicinal Chemistry
A review of tetrazole compounds, including those with a tetrazol-1-yl group, discusses their wide range of biological properties such as antitubercular, anticancer, antimalarial, and anti-inflammatory activities. Tetrazoles, being bioisosteres of the carboxylic acid group, can replace the carboxyl group in drugs to enhance lipophilicity and bioavailability while reducing side effects, showcasing the potential of tetrazole-containing compounds in drug development (Patowary et al., 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, serves as a key building block in drug synthesis. Its applications in cancer treatment, medical materials, and other medical fields highlight the utility of carboxylic acid derivatives in pharmaceuticals. This review elaborates on the synthesis of drugs and related derivatives from LEV, underlining the potential of such compounds in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).
Environmental Fate and Aquatic Effects of Pesticides
A study reviewing the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including 4-(2,4-dichlorophenox)butyric acid, emphasizes the importance of understanding the environmental behavior of such compounds. It discusses their biodegradability and toxicity to aquatic life, providing a comprehensive view of the environmental impact of these substances and related carboxylic acid derivatives (Staples, 2001).
Mecanismo De Acción
While the specific mechanism of action for “(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid” is not mentioned in the search results, it is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Propiedades
IUPAC Name |
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSQHICDPMUDA-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

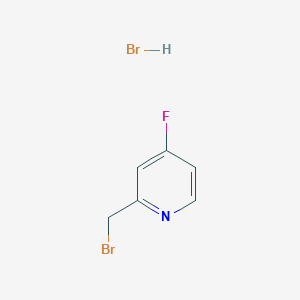

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)
![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)
![4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2610647.png)
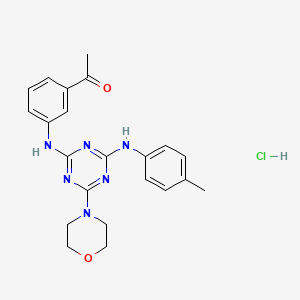
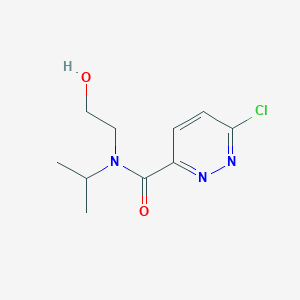
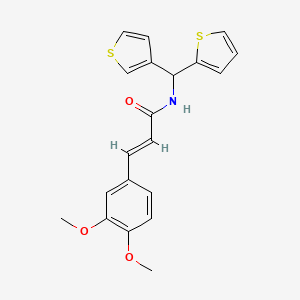
![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)